molecular formula C10H15NO B1299287 N-(furan-2-ylmethyl)cyclopentanamine CAS No. 58924-64-4

N-(furan-2-ylmethyl)cyclopentanamine

Cat. No.: B1299287
CAS No.: 58924-64-4
M. Wt: 165.23 g/mol
InChI Key: QTSNVDAUJAGULA-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)cyclopentanamine is an organic compound with the molecular formula C10H15NO . It is supplied as the hydrochloride salt with CAS Number 2418705-59-4 . This reagent has a molecular weight of 201.70 g/mol and its structure consists of a cyclopentylamine group linked to a furan-2-ylmethyl moiety . While specific biological data for this exact compound is limited in the available literature, its structural features are of significant interest in medicinal chemistry. The compound shares a furan-2-ylmethylamine scaffold with other rigorously studied molecules, such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), which has been investigated as a monoamine oxidase B (MAO-B) inhibitor and demonstrated potential as a cognition-enhancing therapeutic drug in preclinical research . This suggests that this compound may serve as a valuable building block or intermediate in pharmaceutical research and development. Potential applications for this compound include its use as a synthetic intermediate for the development of central nervous system (CNS)-active agents, as a precursor in the synthesis of Schiff base ligands for metal complexation , and as a chemical tool for probing structure-activity relationships in neuropharmacology. Researchers can utilize this chemical in various exploratory syntheses and biochemical assays. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory settings by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h3,6-7,9,11H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSNVDAUJAGULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Furan 2 Ylmethyl Cyclopentanamine and Its Structural Analogues

Strategies for the Construction of the N-(furan-2-ylmethyl)amine Moiety

The construction of the N-(furan-2-ylmethyl)amine core structure is primarily achieved through several key synthetic strategies. These methods leverage furanic precursors, which are often derived from renewable lignocellulosic biomass, making them attractive for sustainable chemistry applications. mdpi.comresearchgate.net The most prominent among these strategies is the reductive amination of furanic aldehydes.

Reductive amination is a highly effective and widely used one-pot method for synthesizing amines from carbonyl compounds. dntb.gov.ua For the synthesis of N-(furan-2-ylmethyl)cyclopentanamine and its analogues, this process typically involves the reaction of a furanic aldehyde, such as furfural (B47365) (FF), with an amine, like cyclopentylamine (B150401), in the presence of a reducing agent and a catalyst. chemrxiv.org The reaction proceeds via the initial formation of an imine intermediate, which is then hydrogenated to the target secondary amine. researchgate.netresearchgate.net A significant challenge in this process is controlling selectivity, as side reactions such as the direct hydrogenation of the aldehyde to an alcohol or over-hydrogenation of the furan (B31954) ring can occur. mdpi.comresearchgate.net

Heterogeneous catalysts are extensively studied for the reductive amination of furan derivatives due to their ease of separation, reusability, and stability. mdpi.comtaylorfrancis.com A variety of metal-based catalysts have been developed, with non-noble metals like nickel (Ni) and cobalt (Co) receiving significant attention for their cost-effectiveness. mdpi.comnih.gov

Research has shown that Ni-based catalysts are effective for these transformations. For instance, a Ni/SBA-15 catalyst demonstrated high selectivity for the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF), a related furanic precursor. mdpi.com Similarly, a Ni/SiO2 catalyst prepared by deposition-precipitation showed high activity and selectivity for the synthesis of furfurylamine (B118560) from furfural, achieving a yield of approximately 98%. researchgate.net The catalytic performance is highly dependent on factors such as the active metal, support material, promoters, and reaction conditions. mdpi.comresearchgate.net The support can influence the electron density of the metal and stabilize it in the basic reaction medium created by the amine. taylorfrancis.com

Noble metals such as palladium (Pd), ruthenium (Ru), and rhodium (Rh) are also highly efficient. mdpi.comrsc.org A Rh/Al2O3 catalyst, for example, achieved a very high selectivity of ~92% for furfurylamine from furfural within 2 hours at 80°C. rsc.org The choice of catalyst is crucial for directing the reaction towards the desired amine product while suppressing the formation of by-products like furfuryl alcohol or secondary amines from self-condensation. chemrxiv.org

Table 1: Examples of Heterogeneous Catalysts in Reductive Amination of Furanic Aldehydes
CatalystFuranic SubstrateAmine SourceKey ConditionsProduct Yield/SelectivityReference
Ni/SiO2Furfural (FF)Ammonia (B1221849)-~98% yield (Furfurylamine) researchgate.net
Ni/SBA-155-Hydroxymethylfurfural (HMF)Ammonia100°C, 1.5 MPa H₂~90% yield (HMFA) mdpi.com
Rh/Al₂O₃Furfural (FF)Aqueous Ammonia80°C, 2 h~92% selectivity (Furfurylamine) rsc.org
Ni₆AlOₓ5-Hydroxymethylfurfural (HMF)Aqueous Ammonia100°C, 1 bar H₂, 6 h99% yield (FAA) acs.org
Raney CobaltFurfural (FF)AmmoniaMild Conditions98.9% yield (Furfurylamine) researchgate.net

Homogeneous catalysts, while facing challenges in separation and recycling compared to their heterogeneous counterparts, offer distinct advantages in terms of selectivity and activity under mild reaction conditions. dtu.dk Transition metal complexes are commonly employed for this purpose. For example, the Milstein Ru-acridine diphosphine complex has been used for the reductive amination of HMF with ammonia, yielding 2,5-bis(aminomethyl)furan. dtu.dk Copper-based homogeneous catalysts have also been explored for reductive amination processes. researchgate.net

Homogeneous systems can provide a high degree of control over the reaction, minimizing undesired side reactions. The development of these catalysts often focuses on intricate ligand design to tune the electronic and steric properties of the metal center, thereby enhancing catalytic performance. researchgate.net While direct examples for the synthesis of this compound are sparse in the reviewed literature, the principles demonstrated with other furanic aldehydes and amines are directly applicable. researchgate.netdtu.dk

An alternative strategy for constructing the N-(furan-2-ylmethyl)amine framework involves forming an amide bond followed by reduction. This two-step process begins with the coupling of a furan-containing carboxylic acid, such as 2-furoic acid, with the desired amine (e.g., cyclopentylamine). This amidation reaction is typically facilitated by coupling reagents. researchgate.net

A study demonstrated a microwave-assisted method for synthesizing N-(furan-2-ylmethyl)furan-2-carboxamide from 2-furoic acid and furfurylamine using effective coupling reagents like DMT/NMM/TsO⁻ or EDC. researchgate.netresearchgate.net After the formation of the amide, a subsequent reduction step, commonly using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), can reduce the amide carbonyl group to a methylene (B1212753) group, yielding the target secondary amine. This approach offers a different retrosynthetic disconnection and can be advantageous when the precursor aldehyde is unstable or prone to side reactions under reductive amination conditions.

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that contains portions of all the starting materials. nih.goved.ac.uk These reactions are highly efficient and atom-economical. Several classical MCRs are initiated by the formation of an imine, a key intermediate in reductive amination. nih.gov

For instance, a Mannich-type reaction could theoretically involve furfural, cyclopentylamine, and a suitable nucleophile to generate a structural analogue. mdpi.com Similarly, a Petasis (borono-Mannich) reaction or a Povarov reaction could be envisioned. The Povarov reaction, which involves an aniline, an aldehyde, and an olefin, could be adapted using furan-2-carbaldehyde and an appropriate amine and dienophile to construct complex heterocyclic systems attached to the furan-2-ylmethylamine core. nih.gov While specific examples leading directly to this compound are not prominent, the principles of MCRs offer a versatile platform for generating a diverse library of its structural analogues by varying the components. ed.ac.uknih.gov

The use of enzymes in synthesis aligns with the principles of green chemistry, offering high selectivity and mild reaction conditions. rug.nl Biocatalysis has been applied to the production of furan-based compounds, including amines. researchgate.net A chemo-biocatalytic strategy has been reported for the conversion of biomass-derived furfural into furfurylamine. researchgate.net This approach could potentially be extended to the synthesis of secondary amines by using transaminases or other enzymes capable of forming C-N bonds with different amine donors. Enzymatic polymerization using furan-based monomers like 2,5-furandicarboxylic acid has also been explored, highlighting the compatibility of furan rings with biocatalytic systems. rug.nl Although the direct enzymatic synthesis of this compound is not detailed in the available literature, the existing research on enzymatic reactions with furan substrates provides a strong foundation for developing such biocatalytic routes. researchgate.net

Reductive Amination Approaches of Furanic Precursors

Methodologies for Incorporating the Cyclopentanamine Scaffold

The cyclopentanamine structural motif is a key component of the target molecule. Its incorporation can be achieved through several methods, with reductive amination being one of the most direct and widely employed.

Reductive Amination of Cyclopentanone (B42830) and its Derivatives

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. In the context of this compound synthesis, this involves the reaction of cyclopentanone with furfurylamine. The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents and catalytic systems can be employed for this transformation. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly mild and selective. organic-chemistry.org Catalytic hydrogenation using heterogeneous catalysts such as Raney Nickel, Raney Cobalt, or noble metals like palladium on carbon (Pd/C) and platinum on carbon (Pt/C) is also a highly effective method. researchgate.netresearchgate.net

The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. For instance, studies on the reductive amination of furfural to furfurylamine have shown that Raney Cobalt can provide high yields of the primary amine under relatively mild conditions. researchgate.net Similarly, research on the reductive amination of cyclopentanone to cyclopentylamine has identified RANEY® Ni as an effective catalyst. researchgate.net These findings suggest that similar catalytic systems would be applicable to the cross-reductive amination between cyclopentanone and furfurylamine.

The reaction is typically carried out in a suitable solvent, such as methanol, ethanol, or 1,4-dioxane. The temperature and pressure can be optimized to maximize the conversion and minimize the formation of by-products. For example, in the synthesis of furfurylamine from furfural, temperatures around 120-130°C and hydrogen pressures of 1-2 MPa have been found to be effective. researchgate.netsandermanpub.net

Catalyst/Reducing AgentTypical SubstratesReaction ConditionsKey Findings/YieldsReference
Raney CobaltFurfural and Ammonia120°C, 1.0 MPa H₂, Methanol98.9% yield of furfurylamine researchgate.net
Raney NickelFurfural and Ammonia130°C, 2.0 MPa H₂, 1,4-Dioxane96.3% selectivity for furfurylamine sandermanpub.net
Sodium TriacetoxyborohydrideVarious aldehydes and ketones with aminesMild conditions, various solventsMild and selective reducing agent organic-chemistry.orgthieme-connect.de
Rhodium-based heterogeneous catalystsAldehydes and ketones with aqueous ammoniaMicrowave-assisted, 80°C, 5-10 bar H₂High yields for various amines nih.gov

Approaches for the Stereoselective Formation of Cyclopentanamine Systems

While this compound itself is achiral, the synthesis of substituted analogues or more complex molecules containing this scaffold may require stereocontrol. The stereoselective synthesis of substituted cyclopentanamines can be a challenging endeavor. One approach involves the use of chiral auxiliaries or catalysts in the reductive amination process.

Another strategy involves the stereoselective synthesis of a chiral cyclopentanone precursor, which can then be subjected to reductive amination. Furthermore, methods for the stereospecific conversion of other cyclic structures, such as pyrrolidines, into cyclobutanes have been reported, highlighting the ongoing research into controlling stereochemistry in cyclic systems. ntu.ac.uk These advanced synthetic methods could potentially be adapted for the stereoselective synthesis of functionalized cyclopentanamine derivatives.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached from both convergent and divergent perspectives. A convergent synthesis would involve the separate synthesis of the furan and cyclopentanamine moieties, followed by their coupling. In contrast, a divergent approach would start from a common intermediate that is then elaborated to introduce the furan and cyclopentanamine functionalities.

One-Pot and Cascade Reactions for Complex Furan-Cyclopentane Systems

One-pot and cascade reactions offer significant advantages in terms of efficiency and sustainability by reducing the number of synthetic steps and purification procedures. While a specific one-pot synthesis for this compound is not extensively documented, the principles of multicomponent reactions can be applied. For instance, a three-component reaction involving cyclopentanone, furfurylamine, and a reducing agent in a single pot represents a straightforward one-pot reductive amination.

More complex cascade reactions could be envisioned, starting from precursors to either the furan or cyclopentane (B165970) ring. Research into one-pot syntheses of substituted furan-2-one derivatives and N-substituted pyrroles from simple starting materials demonstrates the feasibility of such approaches for constructing heterocyclic systems. nanomaterchem.comnih.gov These methodologies could potentially be adapted to create more complex molecules incorporating the furan-cyclopentane framework.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology can be effectively applied to the synthesis of this compound, particularly in the reductive amination step. Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govmdpi.com

Studies on microwave-assisted reductive amination of ketones have shown that high yields can be achieved in a fraction of the time required for conventional heating. thieme-connect.de For example, the reductive amination of various ketones with anilines using sodium triacetoxyborohydride was accomplished in just ten minutes under microwave irradiation at 140°C. thieme-connect.de Similarly, microwave-assisted reductive aminations using heterogeneous catalysts like Rhodium on carbon have been reported to be highly efficient. nih.govmdpi.com The application of microwave technology to the synthesis of this compound could therefore offer a more rapid and efficient route to this compound.

Reaction TypeKey FeaturesPotential Application to Target SynthesisReference
Microwave-Assisted Reductive AminationRapid reaction times, improved yieldsEfficient synthesis of this compound from cyclopentanone and furfurylamine thieme-connect.denih.govmdpi.com
One-Pot Three-Component SynthesisStep economy, reduced wasteDirect conversion of cyclopentanone, furfurylamine, and a reducing agent to the final product organic-chemistry.org

Synthetic Challenges and Future Directions in this compound Production

While the synthesis of this compound appears feasible through established methodologies, several challenges may arise, particularly in the context of large-scale production. One potential issue is the formation of by-products during reductive amination. Over-alkylation can lead to the formation of the tertiary amine, N,N-bis(furan-2-ylmethyl)cyclopentanamine, or self-condensation of cyclopentanone can occur. Careful control of reaction conditions, including stoichiometry, temperature, and catalyst choice, is crucial to minimize these side reactions.

The stability of the furan ring under certain catalytic conditions can also be a concern. Hydrogenation of the furan ring to a tetrahydrofuran (B95107) ring is a possible side reaction, especially at high hydrogen pressures and temperatures. The choice of a selective catalyst is therefore important to preserve the furan moiety.

Future research in this area could focus on the development of more sustainable and efficient synthetic routes. This includes the use of catalysts based on earth-abundant metals, the development of solvent-free reaction conditions, and the application of flow chemistry for continuous production. Furthermore, exploring biocatalytic approaches, such as the use of transaminases, could offer a green and highly selective alternative for the synthesis of this compound and its analogues. The industrial synthesis of furfurylamine itself faces challenges such as the need for high temperatures and pressures, and the development of more efficient and environmentally friendly methods for its production would also benefit the synthesis of its derivatives. frontiersin.org

Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of Reductive Amination Involving Furan-2-ylmethyl and Cyclopentyl Moieties

The reaction proceeds via two main steps:

Imine Formation: Furfural (B47365) reacts with cyclopentylamine (B150401) to form the N-furfurylidene cyclopentanamine intermediate. This is a reversible reaction and is often catalyzed by acid. chemrxiv.org

Hydrogenation: The C=N double bond of the imine intermediate is then hydrogenated to yield the final product, N-(furan-2-ylmethyl)cyclopentanamine. This step typically requires a heterogeneous metal catalyst. taylorfrancis.comnih.gov

A general reaction scheme is depicted below: Furfural + Cyclopentylamine ⇌ N-furfurylidene cyclopentanamine + H₂O N-furfurylidene cyclopentanamine + H₂ (catalyst) → this compound

Kinetic studies on the reductive amination of furfural with ammonia (B1221849) have shown that the reaction is believed to proceed via an imine pathway, even though the imine intermediate may not always be detectable due to its high reactivity. rsc.org Time-dependent reaction profiles often suggest the presence of a Schiff base-type intermediate. rsc.org The kinetics of the hydrogenation step are dependent on the catalyst used, the hydrogen pressure, and the temperature. For instance, in the reductive amination of furfural with ammonia over a Rh/Al₂O₃ catalyst, a high selectivity towards furfurylamine (B118560) was achieved within 2 hours at 80°C. rsc.org

The table below illustrates typical reaction conditions and outcomes for the reductive amination of furfural with various amines, which can serve as a proxy for understanding the synthesis of this compound.

AmineCatalystTemperature (°C)Pressure (MPa H₂)Yield of Amine (%)Reference
AmmoniaRaney Cobalt1201.098.9 researchgate.net
AmmoniaRu/T-ZrO₂80-99 researchgate.net
AmmoniaNiSi-T90-94.2 rsc.org
AmmoniaRh/Al₂O₃80-~92 rsc.org

The choice of catalyst is paramount in directing the reaction pathway and achieving high selectivity for the desired amine. Bifunctional catalysts, possessing both acidic sites and metal hydrogenation sites, are often employed for reductive amination.

Acidic Sites: The acidic sites on the catalyst support (e.g., Al₂O₃, ZrO₂, SiO₂) can catalyze the dehydration step in imine formation. nih.gov The strength and type of these acidic species can influence the reaction rate. For example, Ru supported on tetragonal ZrO₂ (Ru/T-ZrO₂) exhibited a significantly higher rate of reductive amination of furfural compared to Ru on monoclinic ZrO₂, which was attributed to a higher concentration of oxygen vacancy sites on the tetragonal support. researchgate.net

Metal Surfaces: The metal component of the catalyst (e.g., Ni, Co, Ru, Pd, Pt) is responsible for the hydrogenation of the imine intermediate. nih.gov The nature of the metal influences its ability to activate hydrogen and catalyze the reduction of the C=N bond. taylorfrancis.com For instance, cobalt has been identified as a highly effective metal for the synthesis of primary amines from furfural. researchgate.net DFT calculations have shown that on reduced NiSi-T catalysts, Ni²⁺ sites act as active centers for the adsorption and activation of the imine intermediate, while Ni⁰ sites are responsible for H₂ dissociation, demonstrating a synergistic catalytic effect. rsc.org

The interplay between the metal and the support is crucial. A strong metal-support interaction can affect the electronic properties and dispersion of the metal particles, thereby influencing the catalytic activity and selectivity. rsc.org

Exploration of Cascade and Rearrangement Mechanisms in Furan (B31954) Chemistry (e.g., Piancatelli-type reactions)

The furan ring in this compound is susceptible to rearrangement reactions, particularly under acidic conditions. One of the most notable rearrangements in furan chemistry is the Piancatelli rearrangement, which involves the conversion of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. nih.gov The aza-Piancatelli reaction is a variation where an amine acts as the nucleophile, leading to the formation of 4-aminocyclopentenone derivatives.

In the context of this compound, a related cascade could be envisioned, although it would require initial transformation of the amine to a carbinol-like intermediate. The mechanism of the aza-Piancatelli reaction typically involves the formation of an oxonium intermediate, which is then attacked by the amine. This is followed by a 4π-conrotatory electrocyclization to form the cyclopentenone ring. paris-saclay.fr

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism of the aza-Piancatelli reaction. researchgate.net The process begins with the nucleophilic attack of the amine on the furan ring, which is often activated by a Lewis acid. This leads to the opening of the furan ring. The resulting intermediate then undergoes an electrocyclic ring closure to form the five-membered cyclopentenone ring.

The driving force for this reaction is often the formation of a highly conjugated final product, which compensates for the loss of aromaticity of the initial furan ring. researchgate.net The reaction is typically highly diastereoselective. While the aza-Piancatelli reaction is well-documented for anilines and hydroxylamines, its applicability to aliphatic amines like cyclopentylamine is less explored and may face challenges due to the different nucleophilicity and electronic properties of the amine.

Reaction Pathway Elucidation Utilizing Advanced Computational Methods

Advanced computational methods, such as Density Functional Theory (DFT), are invaluable tools for elucidating the complex reaction pathways involved in the synthesis and transformation of this compound. These methods allow for the detailed study of reaction intermediates, transition states, and the energetics of different reaction pathways.

For the reductive amination process, DFT calculations can help to:

Model the adsorption of reactants (furfural, cyclopentylamine, H₂) on the catalyst surface.

Determine the activation barriers for imine formation and hydrogenation on different metal surfaces and at various active sites.

Understand the role of the catalyst support and the metal-support interaction at a molecular level.

Recent DFT studies on the reductive amination of furfural to furfurylamine over a single-atom Ru₁–N₃/C catalyst have elucidated the preference for the amination of the aldehyde group followed by hydrogenation, rather than the initial hydrogenation to furfuryl alcohol. acs.org

In the context of the aza-Piancatelli reaction, DFT calculations have been used to analyze the multi-step mechanism, including the initial nucleophilic attack, proton transfer, and the final ring-opening and electrocyclization steps. researchgate.net These studies can predict the kinetic accessibility and thermodynamic driving forces for such rearrangements, providing guidance for experimental design.

Kinetic Modeling of Key Reaction Steps for Optimization

Kinetic modeling is a powerful tool for optimizing the reaction conditions to maximize the yield and selectivity of this compound. By developing a mathematical model that describes the rates of the individual reaction steps, it is possible to predict the effect of changing parameters such as temperature, pressure, and reactant concentrations.

A kinetic model for the reductive amination of furfural would typically include rate equations for:

The forward and reverse reactions of imine formation.

The hydrogenation of the imine to the final product.

Potential side reactions, such as the hydrogenation of furfural to furfuryl alcohol or the further reaction of the product amine.

While a specific kinetic model for the synthesis of this compound has not been reported, models for the reductive amination of furfural with ammonia can provide a framework. For example, kinetic analysis of the transformation of furfural to 2-furamide (B1196590) revealed a complex network of consecutive and parallel reactions. acs.org Similarly, a generalized micro-kinetic model for the hydrogenation of furfural over various metal catalysts has been developed based on experimental data and DFT calculations. researchgate.net

The development of a robust kinetic model requires accurate experimental data on the concentration of reactants, intermediates, and products over time under various conditions. This data can then be used to estimate the kinetic parameters (rate constants and activation energies) for each reaction step. Such a model would be instrumental in the process design and scale-up for the efficient production of this compound.

The table below summarizes the key reaction steps and the factors influencing their kinetics in the synthesis of this compound.

Reaction StepKey IntermediatesInfluencing FactorsModeling Approach
Imine FormationN-furfurylidene cyclopentanamineTemperature, Catalyst Acidity, Water RemovalEquilibrium modeling, Rate equations for forward/reverse reactions
Imine Hydrogenation-Catalyst (Metal type, Support), H₂ Pressure, TemperatureLangmuir-Hinshelwood or Eley-Rideal models, Power-law kinetics
Piancatelli RearrangementOxonium ion, Open-chain intermediateAcidity (Brønsted or Lewis), Temperature, SolventDFT calculations for activation barriers, Microkinetic modeling

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of N-(furan-2-ylmethyl)cyclopentanamine, providing detailed information about the hydrogen and carbon framework.

1H, 13C, and 2D NMR Correlational Studies for Complete Assignment

A complete structural assignment of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For this compound, the spectrum would exhibit characteristic signals for the furan (B31954) ring protons, the methylene (B1212753) bridge protons, and the protons of the cyclopentyl group. The furan protons typically appear in the aromatic region, with distinct signals for the protons at positions 3, 4, and 5 of the ring. The methylene protons adjacent to the nitrogen and the furan ring would appear as a singlet or a multiplet, while the methine and methylene protons of the cyclopentyl ring would produce complex multiplets in the aliphatic region.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum would show distinct peaks for the four carbons of the furan ring, the methylene bridge carbon, and the carbons of the cyclopentyl ring. The chemical shifts of the furan carbons are characteristic of an aromatic heterocycle, while the aliphatic carbons of the cyclopentyl group and the methylene bridge appear at higher field.

2D NMR correlational studies , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals.

COSY spectra reveal proton-proton couplings, helping to establish the connectivity within the cyclopentyl ring and the furan ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the methylene bridge to both the furan ring and the cyclopentyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
Furan C2-~153
Furan C3~6.2~107
Furan C4~6.3~110
Furan C5~7.3~142
Methylene (-CH₂-)~3.7~45
Cyclopentyl C1 (CH)~3.0~60
Cyclopentyl C2/C5~1.4-1.8~33
Cyclopentyl C3/C4~1.3-1.6~24
Amine (NH)Broad signal, variable position

Application of Isotope Labeling and Deuterium (B1214612) NMR for Mechanistic Insights

Isotope labeling, particularly with deuterium (²H), is a powerful tool for elucidating reaction mechanisms. mdpi.com In studies involving this compound, selective deuteration at specific positions can help track bond formations and cleavages during a chemical transformation. mdpi.com For instance, deuterating the methylene bridge could provide insights into its role in a reaction pathway.

Deuterium NMR (²H NMR) spectroscopy can then be used to monitor the fate of the deuterium label. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are broader. Changes in the position or intensity of the deuterium signal can provide direct evidence for the involvement of that site in a reaction mechanism. researchgate.net Furthermore, deuterium substitution can lead to observable isotope shifts in the ¹³C NMR spectrum of neighboring carbons, providing additional structural and mechanistic information. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the unambiguous determination of the elemental formula of this compound, which is C₁₀H₁₅NO. chemscene.com The calculated exact mass can be compared to the experimentally measured value to confirm the molecular formula with high confidence.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₅NO
Calculated Exact Mass ([M+H]⁺)166.12264 u

The fragmentation of this compound in the mass spectrometer typically proceeds through characteristic pathways for amines and furan derivatives. A common fragmentation for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this molecule, this would lead to the formation of a stable furfuryl iminium ion. The furan ring itself can also undergo characteristic fragmentation.

A plausible major fragmentation pathway involves the cleavage of the C-C bond between the cyclopentyl ring and the nitrogen, leading to the formation of the [M-C₅H₉]⁺ fragment, which corresponds to the furfurylaminomethyl cation. Another significant fragmentation would be the loss of the furfuryl group to produce a cyclopentylaminium ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. globalresearchonline.net

The IR spectrum of this compound would display characteristic absorption bands. These include N-H stretching vibrations for the secondary amine, C-H stretching vibrations for the aromatic furan ring and the aliphatic cyclopentyl group, C=C stretching of the furan ring, and C-N stretching vibrations. researchgate.net

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. nih.gov It would clearly show the symmetric vibrations of the furan ring and the C-C backbone of the cyclopentyl group. globalresearchonline.net

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Functional Group
N-H Stretch~3300-3500 (weak, broad)WeakSecondary Amine
Aromatic C-H Stretch~3100-3150StrongFuran Ring
Aliphatic C-H Stretch~2850-2960StrongCyclopentyl & Methylene
C=C Stretch~1500-1600StrongFuran Ring
C-N Stretch~1020-1250MediumAmine
Ring Vibrations~800-1000StrongFuran Ring

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for this purpose. rsc.org

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound based on its retention time and its characteristic mass spectrum. The purity of the sample can be determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. This technique is highly sensitive and can detect even trace impurities. mdpi.comresearchgate.net

Crystallography and Solid State Analysis

X-ray Diffraction Analysis of N-(furan-2-ylmethyl)cyclopentanamine and its Analogues

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal. In the absence of a specific crystal structure for this compound, we can examine the crystallographic data of analogous furan-containing molecules to infer its structural characteristics. For instance, the analysis of compounds such as N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide and N-2-pyrazinyl-2-furancarboxamide reveals key features of how furan (B31954) rings and amine or amide functionalities direct crystal packing. researchgate.netbris.ac.uk

The conformation of a molecule in the solid state is a result of a delicate balance between intramolecular and intermolecular forces. For a flexible molecule like this compound, with rotatable bonds connecting the furan, methylene (B1212753), and cyclopentyl groups, multiple conformations are possible.

In analogous structures, the orientation of the furan ring relative to the rest of the molecule is a key conformational feature. For example, in N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, the two furan rings are not coplanar, exhibiting a significant dihedral angle between them. researchgate.net This deviation from planarity is common in such molecules and is influenced by the steric hindrance and electronic interactions between the rings and the linking groups.

The cyclopentanamine moiety in the target molecule is also flexible. The cyclopentane (B165970) ring can adopt various puckered conformations, such as the envelope or twist forms, to minimize steric strain. The specific conformation adopted in the crystal lattice will be the one that allows for the most favorable packing and intermolecular interactions.

Analogue CompoundRelevant Dihedral AngleValue (°)Reference
N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazideBetween the two furan ringsData not specified in abstract researchgate.net
N-2-pyrazinyl-2-furancarboxamideBetween furan and pyrazine (B50134) ringsData not specified in abstract bris.ac.uk

In the crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, intermolecular N-H···O hydrogen bonds are observed, which play a significant role in the solid-state assembly. researchgate.net Similarly, in N-2-pyrazinyl-2-furancarboxamide, hydrogen bonding is a key interaction stabilizing the supramolecular architecture. bris.ac.uk

Analogue CompoundInteraction TypeDescriptionReference
N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazideN-H···O Hydrogen BondingKey intermolecular interaction in the solid state. researchgate.net
N-2-pyrazinyl-2-furancarboxamideHydrogen BondingImportant for the stabilization of the supramolecular architecture. bris.ac.uk
N-2-pyrazinyl-2-furancarboxamideπ-based InteractionsContribute to the crystal packing. bris.ac.uk

Crystal Packing and Supramolecular Assembly in the Solid State

The way in which individual molecules pack together in the crystal lattice defines the supramolecular assembly. This packing is a consequence of the interplay between molecular shape and intermolecular interactions. For furan-derived amines, the combination of hydrogen bonding and π-stacking interactions often leads to well-defined one-, two-, or three-dimensional networks.

Polymorphism and Crystallization Engineering of Furan-Derived Amines

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org Different polymorphs of the same compound can exhibit significantly different physical properties. For flexible molecules like furan-derived amines, the likelihood of polymorphism is increased due to the possibility of different molecular conformations and intermolecular interaction patterns being energetically accessible. researchgate.net The presence of multiple hydrogen bond donors and acceptors, as well as the potential for various π-stacking arrangements, can lead to the formation of different crystalline forms under varying crystallization conditions (e.g., solvent, temperature, cooling rate).

Crystallization engineering is the deliberate design and control of crystal structures to achieve desired properties. researchgate.net This can involve strategies such as solvent selection, the use of additives, and controlled cooling profiles to favor the nucleation and growth of a specific polymorph. researchgate.net For bioactive amines, crystallization is also a crucial purification step. rsc.org Techniques such as co-crystallization, where the target molecule is crystallized with a second component (a coformer) to form a new crystalline phase with improved properties, are part of the crystallization engineering toolbox. Given the functional groups present in this compound, it is a candidate for the formation of co-crystals with various pharmaceutically acceptable coformers.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties. For a molecule like N-(furan-2-ylmethyl)cyclopentanamine, DFT could elucidate the influence of the furan (B31954) and cyclopentane (B165970) moieties on the central nitrogen atom's reactivity and basicity.

While no specific DFT studies on this compound are available, research on related compounds like furfurylamine (B118560) has utilized high-level computational methods, such as G3 theory, to accurately determine thermochemical properties like the enthalpy of formation. mdpi.comnih.gov Such studies validate the applicability of computational chemistry to this class of compounds.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. A potential energy surface (PES) is a multi-dimensional map that relates the energy of a molecule to its geometry. For this compound, which possesses several rotatable bonds—notably the C-C and C-N bonds of the ethylamine (B1201723) bridge and the puckering of the cyclopentane ring—a complex conformational landscape is expected.

A computational study would involve systematically rotating these bonds and calculating the energy at each step to identify low-energy, stable conformers and the energy barriers between them. This would reveal the most likely shapes the molecule adopts at a given temperature, which is crucial for understanding its interactions with other molecules.

To understand a chemical reaction, chemists computationally map the lowest energy path from reactants to products, known as the reaction coordinate. The highest point on this path is the transition state, which is a critical, high-energy structure that determines the reaction's activation energy and, therefore, its rate.

For this compound, this methodology could be used to study its synthesis, for example, the reductive amination of furfural (B47365) with cyclopentylamine (B150401). mdpi.comchemrxiv.org Calculations would identify the structure and energy of the transition state for the key bond-forming steps, providing insights into the reaction mechanism and helping to optimize reaction conditions.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a "movie" of molecular behavior.

For this compound, an MD simulation would show how the molecule tumbles, vibrates, and changes its conformation in a solvent. This is particularly useful for:

Conformational Sampling: Exploring the full range of accessible conformations, which might include structures not easily found through static PES scans.

Solvent Effects: Explicitly modeling the interactions between the molecule and surrounding solvent molecules (e.g., water or an organic solvent) to understand how the solvent influences its structure and behavior.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic properties from fundamental physical constants, a "first-principles" approach. This is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Although no predicted spectra for this compound have been published, the following properties could be calculated:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared to experimental data for structural verification.

IR and Raman Spectra: Vibrational frequencies can be computed to help assign the peaks in experimental infrared and Raman spectra, linking them to specific molecular motions like bond stretches and bends.

UV-Vis Spectra: Electronic excitation energies can be calculated to predict the wavelengths of maximum absorption in UV-Visible spectroscopy.

Computational Design and Optimization of Related Synthetic Strategies

Computational chemistry is increasingly used not just to analyze existing molecules but also to design new ones and optimize their synthesis. By modeling reactants, intermediates, and transition states, chemists can screen potential synthetic routes for feasibility and efficiency before attempting them in the lab. For instance, in the synthesis of furfurylamines, computational models could be used to:

Catalyst Design: Simulate the interaction of the reactants with different catalysts to predict which will be most effective.

Reaction Condition Optimization: Study the effect of temperature, pressure, and solvent on reaction rates and yields to identify optimal conditions.

Predicting Side Reactions: Identify potential undesired reaction pathways and byproducts, allowing for strategies to minimize their formation.

While the specific application of these design principles to this compound is not documented, the general methodologies are well-established in modern chemical research.

This compound as a Ligand in Coordination Chemistry

The molecular structure of this compound, featuring a secondary amine nitrogen atom and a furan ring with an oxygen atom, presents multiple potential coordination sites for metal ions. Furan derivatives are known to act as effective ligands in coordination chemistry, forming stable complexes with various transition metals. mdpi.comsc.edu The nitrogen of the amine and the oxygen of the furan ring can act as donor atoms, allowing the molecule to function as a bidentate ligand. The study of metal complexes with ligands structurally similar to this compound, particularly Schiff bases derived from furan-2-carbaldehyde, provides significant insight into its potential coordination behavior. jocpr.comnih.gov These related complexes have been explored for applications in biology, pharmacology, and catalysis. jocpr.com

The synthesis of metal complexes involving furan-containing ligands is typically achieved by reacting the ligand with a suitable metal salt, often a chloride or acetate, in a solvent like ethanol. nih.govnih.gov The mixture is often heated under reflux to facilitate the complexation reaction, after which the resulting metal complex may precipitate and can be collected by filtration. jocpr.comnih.gov

The characterization of these complexes is crucial to determine their structure, stoichiometry, and the nature of the metal-ligand bonding. A variety of spectroscopic and analytical techniques are employed for this purpose.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the coordination sites of the ligand. For example, in Schiff base complexes derived from furfural, a shift in the characteristic bands for the azomethine (C=N) group and the furan C-O-C stretching vibration upon complexation indicates that both the imine nitrogen and the furan oxygen are involved in bonding to the metal ion. jocpr.com New bands appearing in the far-IR region of the spectra can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy can confirm the structure of the ligand and its complexes, although paramagnetic metal centers can cause significant broadening of the signals. mdpi.com

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which allows for the confirmation of the proposed stoichiometric formula of the complexes, such as a 1:2 metal-to-ligand ratio. nih.govresearchgate.net

Molar Conductance Measurements : These measurements are performed on solutions of the complexes to determine whether they are electrolytic or non-electrolytic in nature, providing information about the charge of the complex. jocpr.comnih.gov

Thermal Analysis (TGA) : Thermogravimetric analysis can be used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules. jocpr.com

Table 1: Spectroscopic and Analytical Data for Representative Metal Complexes with Furan-Containing Ligands

Metal Ion Ligand Type Stoichiometry (M:L) Key IR Data (cm⁻¹) Characterization Methods Reference
Cu(II), Co(II), Ni(II), Zn(II) Furan Schiff Base Hydrazone 1:2 Shift in ν(C=N) and ν(C=O) indicating coordination via azomethine N and enolic O Elemental Analysis, Mass Spec, IR, NMR, Molar Conductance nih.gov
Ti(III), Mn(III), Fe(III), et al. Furan Schiff Base (from 2-furancarboxaldehyde) Not specified ν(M-O) at 552, ν(M-N) at 420-453; shift in ν(C-O-C) Elemental Analysis, IR, TGA, Molar Conductance, Magnetic Moment jocpr.com
Zn(II), Cr(III), Mn(II) Furan-containing Schiff Base Not specified ν(O-M) at 660, ν(N-M) at 590, ν(Cl-M) at 402 IR, UV-vis nih.gov

This table is illustrative of complexes derived from furan-containing Schiff bases, which serve as models for the potential coordination chemistry of this compound.

Metal complexes are central to catalysis, and those featuring multimetallic centers often exhibit enhanced performance due to cooperative effects between the metals. ed.ac.uk While the specific catalytic activity of complexes derived from this compound is not extensively documented, the broader class of metal complexes with furan-containing ligands has shown potential in various catalytic applications. The design of the ligand framework, including its flexibility and electronic properties, plays a crucial role in determining the catalytic activity. ed.ac.uk

The catalytic transformation of biomass-derived furan compounds, such as furfural, into valuable chemicals like cyclopentanone (B42830) derivatives is an area of significant research. nih.govresearchgate.net These reactions often employ metal catalysts for hydrogenation and rearrangement steps. nih.gov Metal complexes derived from ligands like this compound could potentially be effective catalysts in such transformations, including hydrogenation of the furan ring or other substrates. The combination of a soft nitrogen donor and a harder oxygen donor makes the ligand suitable for coordinating with a range of metal centers that are active in catalysis. Further research could explore their efficacy in reactions like C-C coupling, oxidation, and asymmetric synthesis. rsc.org

Derivatization Strategies for this compound

The structure of this compound offers three distinct regions for chemical modification: the furan ring, the cyclopentane ring, and the nitrogen center. Each of these sites can be targeted to synthesize a diverse library of new compounds with potentially novel properties.

The furan ring is an aromatic system with considerable chemical reactivity, susceptible to reactions such as electrophilic substitution, oxidation, and cycloaddition. mdpi.comresearchgate.net

Electrophilic Substitution : Reactions like alkylation and acylation can introduce new functional groups onto the furan ring. Friedel-Crafts acylation, for example, is a key reaction for producing alkyl furan ketones, which are precursors to biorenewable surfactants. osti.gov The alkylation of furans can be achieved using organolithium reagents like n-BuLi to deprotonate the ring, followed by reaction with an alkyl halide. reddit.com

Ring Hydrogenation : The furan ring can be catalytically hydrogenated to yield the corresponding tetrahydrofuran (B95107) derivative. This transformation alters the electronic properties and geometry of the heterocyclic portion of the molecule.

Oxidative Dearomatization : The furan ring can undergo oxidative rearrangement to produce different cyclic structures. nih.gov For instance, oxidation of certain 3-(furan-2-yl)propan-1-ones can lead to the formation of 2-ene-1,4,7-triones, which can then cyclize to form new furan derivatives. nih.gov

Table 2: Examples of Furan Ring Modification Strategies

Reaction Type Reagents Typical Position Product Class Reference

The cyclopentane ring is a saturated carbocycle, and its functionalization typically requires harsher conditions than the aromatic furan ring. Common strategies involve free-radical reactions to introduce a handle for further modification. For example, radical halogenation could introduce a bromo or chloro substituent, which could then be displaced by a variety of nucleophiles to introduce groups such as hydroxyl, cyano, or azide.

The synthesis of azulene derivatives from 2H-cyclohepta[b]furan-2-ones reacting with enamines derived from cyclic ketones like cyclopentanone demonstrates a synthetic route where a cyclopentane ring is incorporated into a larger, more complex fused-ring system. mdpi.com While not a direct derivatization of the cyclopentane ring in the title compound, it illustrates the types of complex structures that can be built from cyclopentyl precursors.

The secondary amine nitrogen is a highly reactive site for derivatization.

N-Alkylation and N-Acylation : The hydrogen atom on the nitrogen can be replaced via reaction with alkyl halides (alkylation) to form tertiary amines, or with acyl chlorides or anhydrides (acylation) to form amides. These reactions change the basicity, nucleophilicity, and steric profile around the nitrogen atom.

Formation of Schiff Bases : Schiff bases are compounds containing a carbon-nitrogen double bond (imine). They are typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov While this compound is a secondary amine, Schiff bases are highly relevant to its chemistry. The title compound is synthesized by the reduction of the Schiff base formed from furfural (furan-2-carbaldehyde) and cyclopentylamine. Furthermore, derivatives of this family, particularly those involving a primary amine, readily form Schiff bases that are crucial ligands in coordination chemistry. mdpi.comjocpr.com Furan-containing Schiff bases and their metal complexes have been studied for a wide range of applications. mdpi.comnih.gov The C=N bond in these derivatives is a key functional group that allows for the formation of stable, often polydentate, ligands for metal ions. jocpr.com

Table 3: Potential Transformations at the Nitrogen Center

Reaction Type Reagents Functional Group Transformation Product Class
N-Acylation Acyl chloride (R-COCl) or anhydride ((R-CO)₂O) Secondary Amine → Amide N-acyl-N-(furan-2-ylmethyl)cyclopentanamine
N-Alkylation Alkyl halide (R'-X) Secondary Amine → Tertiary Amine N-alkyl-N-(furan-2-ylmethyl)cyclopentanamine
Related Synthesis Furfural + Cyclopentylamine Aldehyde + Primary Amine → Imine (Schiff Base) N-(furan-2-ylmethylene)cyclopentanamine

Conclusion and Future Perspectives

Summary of Current Research Landscape on N-(furan-2-ylmethyl)cyclopentanamine and its Related Structures

The current research landscape concerning this compound and its related furan-based amine structures is predominantly focused on their synthesis from biomass-derived platform molecules, reflecting a broader shift towards sustainable chemistry. mdpi.comresearchgate.net A significant portion of research is dedicated to the catalytic reductive amination of furfural (B47365), a key bio-based aldehyde, to produce a variety of N-substituted furfurylamines. researchgate.netacs.org This process is recognized as a green and atom-efficient route for the synthesis of valuable nitrogen-containing compounds. mdpi.com

While specific studies on this compound are not extensively detailed in publicly available literature, the synthesis of related N-substituted furfurylamines is well-documented. acs.org The general synthetic approach involves the reaction of furfural with a primary amine, such as cyclopentylamine (B150401), in the presence of a catalyst and a reducing agent. mdpi.com Research in this area is heavily centered on the development of efficient and selective heterogeneous catalysts that can operate under mild conditions, often utilizing molecular hydrogen as the reductant. mdpi.com

The choice of catalyst is a critical aspect of the current research, with studies exploring a range of metal-supported systems. Noble metals like palladium (Pd) have been shown to be effective for producing secondary amines through reductive amination of furanic aldehydes. acs.org Non-noble metal catalysts are also being investigated as more cost-effective and sustainable alternatives. mdpi.com The interplay between the active metal, the support material, and the reaction conditions is a key area of investigation to optimize the yield and selectivity towards the desired N-substituted furfurylamine (B118560). mdpi.com

Furthermore, the structural motif of a furan (B31954) ring coupled with an amine functional group is of interest due to its presence in various biologically active compounds and its potential as a monomer for bio-based polymers. researchgate.netnih.gov Research on related furan derivatives highlights their broad range of applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net For instance, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been synthesized and evaluated for their antimicrobial activities. nih.gov This suggests that the furan-amine scaffold is a valuable target for the development of new functional molecules.

The conversion of furfural and other furan derivatives into cyclopentanone (B42830) and its derivatives is another relevant area of research. mdpi.com This demonstrates the chemical versatility of the furan ring and its potential to be transformed into cyclic structures, which is pertinent to the cyclopentane (B165970) moiety of this compound.

Emerging Trends and Unexplored Research Avenues in Furan-Cyclopentane Chemistry

Emerging trends in furan-cyclopentane chemistry are largely driven by the overarching goal of creating a more sustainable chemical industry. A key trend is the development of one-pot synthesis strategies that combine multiple reaction steps, such as the conversion of biomass-derived furans into functionalized cyclopentane derivatives, to improve process efficiency and reduce waste. scispace.com

One of the most promising emerging trends is the use of biocatalysis for the synthesis of furfurylamines. rsc.org Transaminases are being explored as a mild and sustainable alternative to traditional chemical methods for the amination of furfural and its derivatives. rsc.org This enzymatic approach offers the potential for high selectivity under environmentally benign conditions. The development of robust and efficient biocatalysts for the synthesis of a wider range of N-substituted furfurylamines, including those with cyclic substituents like cyclopentyl groups, represents a significant future research direction.

Another emerging area is the application of novel catalytic materials. This includes the design of catalysts with specific structures and functionalities to enhance the yield of target amines and minimize side reactions such as hydrogenation of the furan ring, polymerization, and cyclization. mdpi.com The exploration of non-noble metal catalysts and the development of catalysts that are robust, recyclable, and can operate under milder reaction conditions are at the forefront of this trend. mdpi.com

In terms of unexplored research avenues, there is a clear opportunity for more in-depth investigation into the specific properties and applications of this compound. While the synthesis of the broader class of furfurylamines is established, detailed studies on the physicochemical properties, biological activity, and material science applications of this particular compound are lacking. For instance, its potential as a building block for novel bio-based polymers or as a scaffold in medicinal chemistry remains largely unexplored.

Furthermore, the combination of furan and cyclopentane moieties in a single molecule opens up possibilities for creating complex and potentially valuable chemical structures. Research could be directed towards the synthesis of more intricate derivatives of this compound and the exploration of their reactivity. The development of cascade reactions that can efficiently construct such molecules from simple bio-based precursors is a challenging but potentially rewarding area of future research.

The table below summarizes some of the emerging trends and unexplored avenues in furan-cyclopentane chemistry.

Emerging TrendsUnexplored Research Avenues
Biocatalytic synthesis of furfurylaminesDetailed investigation of the properties of this compound
Development of novel heterogeneous catalystsApplication of this compound in materials science
One-pot synthesis strategiesExploration of the biological activity of furan-cyclopentane derivatives
Use of renewable and sustainable feedstocksSynthesis of complex molecules based on the furan-cyclopentane scaffold

Potential Impact on Green Chemistry and Sustainable Synthetic Methodologies

The synthesis and application of this compound and related furan-based amines are poised to have a significant positive impact on the principles of green chemistry and the development of sustainable synthetic methodologies. The primary driver for this impact is the potential to utilize renewable biomass as a starting material, thereby reducing the reliance on finite fossil fuels. frontiersin.org

The production of furfural from lignocellulosic biomass is a well-established process, and its conversion to furfurylamines represents a key value-added transformation within a biorefinery concept. mdpi.com By utilizing biomass-derived platform molecules, the synthesis of this compound aligns with the green chemistry principle of using renewable feedstocks.

The development of catalytic reductive amination processes for the synthesis of furfurylamines contributes to the advancement of sustainable synthetic methodologies. These methods often utilize molecular hydrogen as a clean reducing agent and can be designed to operate under milder conditions than traditional synthetic routes, leading to energy savings and reduced environmental impact. mdpi.com The focus on heterogeneous catalysts that can be easily separated and recycled further enhances the sustainability of these processes by minimizing waste. mdpi.com

The principles of atom economy and waste minimization are also central to the green chemistry impact of furan-amine synthesis. Reductive amination is an atom-efficient reaction, with water being the main byproduct. mdpi.com The continuous effort to improve catalyst selectivity helps to minimize the formation of unwanted side products, further reducing waste.

The potential for this compound and related compounds to be used as monomers for bio-based polymers presents another significant contribution to green chemistry. nih.gov The development of polymers from renewable resources can lead to materials with a lower carbon footprint and potentially improved biodegradability compared to their petroleum-based counterparts. rsc.org

To quantify the "greenness" of the synthesis of furan-based amines, various green chemistry metrics can be employed. These metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), provide a quantitative assessment of the efficiency and environmental impact of a chemical process. mdpi.comsemanticscholar.org The application of these metrics can guide the development of more sustainable and efficient synthetic routes for this compound and other bio-based chemicals.

The table below highlights the potential contributions of this compound and its synthesis to the principles of green chemistry.

Green Chemistry PrincipleContribution from Furan-Cyclopentane Amine Chemistry
Use of Renewable FeedstocksSynthesis from biomass-derived furfural.
Atom EconomyHigh atom efficiency of reductive amination reactions.
Less Hazardous Chemical SynthesesUse of milder reaction conditions and less toxic reagents.
Design for Energy EfficiencyDevelopment of catalytic processes that operate at lower temperatures and pressures.
CatalysisEmphasis on the use of recyclable heterogeneous catalysts.
Design for DegradationPotential for creating biodegradable polymers from furan-based monomers.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)cyclopentanamine, and what challenges arise in optimizing reaction yields?

Methodological Answer:
The synthesis typically involves reductive amination between cyclopentanamine and furan-2-carbaldehyde, followed by purification via column chromatography. Key challenges include:

  • Steric hindrance from the cyclopentane ring, requiring optimized reaction temperatures (e.g., 60–80°C) and prolonged reaction times (12–24 hours) .
  • Byproduct formation due to competing side reactions (e.g., over-reduction of the furan ring); using mild reducing agents like sodium cyanoborohydride (NaBH3CN) can mitigate this .
  • Yield optimization often necessitates pH control (e.g., buffered conditions at pH 5–6) and stoichiometric excess of the aldehyde component .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming the amine linkage and furan ring integrity. The methylene group (CH2) bridging the cyclopentane and furan moieties typically appears as a triplet at δ 3.2–3.5 ppm in 1H NMR .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, the compound’s stereochemistry and bond angles can be resolved using high-resolution single-crystal data .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., m/z 191.18 for [M+H]+) and fragmentation patterns .

Basic: What biological activities have been reported for structurally related cyclopentanamine derivatives?

Methodological Answer:

  • Antimicrobial Activity: Analogues like N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus .
  • Neurochemical Modulation: Derivatives such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine show MAO-B inhibition (IC50 = 0.8 µM), suggesting potential for cognitive enhancement .
  • Anticancer Potential: Brominated analogues demonstrate cytotoxicity (IC50 = 12–25 µM) against HeLa and MCF-7 cell lines via apoptosis induction .

Advanced: How do structural modifications (e.g., furan ring substitution) influence pharmacological activity?

Methodological Answer:

  • Furan Ring Substitution: Introducing electron-withdrawing groups (e.g., nitro or bromo) enhances electrophilic reactivity , improving interactions with biological targets like enzymes or receptors. For example, bromination at the furan 5-position increases cytotoxicity by 40% in related compounds .
  • Cyclopentane Modifications: Methyl or ethyl substituents on the cyclopentane ring alter lipophilicity (logP), impacting blood-brain barrier permeability. Computational models (e.g., SwissADME) predict logP shifts of ±0.5 units with such modifications .
  • SAR Studies: Comparative assays using calcium channel inhibitors (e.g., 23b in ) highlight the importance of the amine’s spatial orientation for target binding.

Advanced: How can researchers resolve contradictions in biological activity data between structurally similar compounds?

Methodological Answer:

  • Control for Stereochemical Purity: Chiral HPLC or circular dichroism (CD) ensures enantiomeric excess, as racemic mixtures may yield conflicting activity profiles (e.g., MAO inhibition varies by >10-fold between enantiomers) .
  • Standardize Assay Conditions: Discrepancies in cytotoxicity data (e.g., IC50 values) often arise from differences in cell culture media or incubation times. Adopting OECD guidelines improves reproducibility .
  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) identify subtle binding differences, such as hydrogen-bonding interactions with residue Thr201 in MAO-B .

Advanced: What computational strategies predict the ADME properties of this compound?

Methodological Answer:

  • Pharmacokinetic Prediction: Tools like SwissADME calculate key parameters:
    • Absorption: High intestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s) due to moderate logP (~2.5) .
    • Metabolism: CYP3A4 is the primary metabolizing enzyme, predicted via DeepCyp .
  • Toxicity Profiling: PROTOX-II estimates LD50 values (e.g., 300 mg/kg for oral exposure) and highlights potential hepatotoxicity .
  • Solubility: The Abraham model predicts aqueous solubility (0.1–1 mg/mL) under physiological pH .

Advanced: What mechanistic insights exist for the neurochemical activity of furan-cyclopentanamine derivatives?

Methodological Answer:

  • MAO-B Inhibition: Propargylamine derivatives (e.g., F2MPA) form covalent adducts with the FAD cofactor, irreversibly inhibiting MAO-B. Kinetic studies (e.g., Kitz-Wilson plots) confirm time-dependent inactivation .
  • Dopaminergic Effects: Microdialysis in rodent models shows increased striatal dopamine levels (150–200% baseline) post-administration, linked to MAO-B suppression .

Advanced: How can researchers validate synthetic intermediates to ensure pathway fidelity?

Methodological Answer:

  • In-line Analytics: ReactIR monitors reaction progress in real time, detecting intermediates like Schiff bases (C=N stretch at 1640 cm⁻¹) during reductive amination .
  • Isotopic Labeling: 15N-labeled cyclopentanamine traces amine incorporation via LC-MS/MS, distinguishing desired products from byproducts .

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